Product packaging for 1-(3,5-Dibromophenyl)-1H-imidazole(Cat. No.:)

1-(3,5-Dibromophenyl)-1H-imidazole

Cat. No.: B12986545
M. Wt: 301.96 g/mol
InChI Key: QQSFBEHGXGPSQV-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)-1H-imidazole is a brominated heterocyclic compound offered for research and development purposes. Its structure, featuring an imidazole ring linked to a symmetrically dibrominated phenyl group, makes it a valuable intermediate in organic synthesis and drug discovery. The bromine atoms on the phenyl ring serve as excellent reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex molecular architectures . The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metals, which is critical for binding to biological targets . Researchers can utilize this compound in the synthesis of potential pharmacologically active molecules. Studies on analogous imidazole derivatives have demonstrated their investigation as trypanocidal agents against Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, similar compounds are frequently explored in the development of novel metal complexes for their potential anticancer properties . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2N2 B12986545 1-(3,5-Dibromophenyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dibromophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-7-3-8(11)5-9(4-7)13-2-1-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSFBEHGXGPSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for the Elaboration of 1-(3,5-Dibromophenyl)-1H-imidazole

A primary retrosynthetic disconnection of this compound occurs at the C-N bond linking the imidazole (B134444) and phenyl rings. This strategic bond cleavage points to two fundamental building blocks: a 3,5-dibromophenyl electrophile and an imidazole nucleophile. This approach is a common strategy in the synthesis of N-aryl imidazoles. An alternative retrosynthetic pathway involves the construction of the imidazole ring onto a pre-existing 3,5-dibromoaniline (B181674) backbone, a method that can also be employed for creating substituted imidazole systems.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound has been achieved through various methods, with a notable approach being the palladium-catalyzed cross-coupling reaction. One documented synthesis involves the reaction of 1,3-dibromo-5-iodobenzene (B9818) with imidazole. This reaction yielded this compound, which was then utilized as a core structure for the synthesis of novel poly(N-arylimidazolyl)benzenes.

Achieving regioselectivity is a critical aspect when synthesizing derivatives of this compound. The two bromine atoms on the phenyl ring offer sites for selective functionalization. For instance, in the synthesis of unsymmetrical poly(N-arylimidazolyl)benzenes, the initial product, this compound, can undergo a subsequent Suzuki-Miyaura cross-coupling reaction. This allows for the selective replacement of one or both bromine atoms with other aryl groups, leading to the formation of more complex structures.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key factors that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For the synthesis of this compound from 1,3-dibromo-5-iodobenzene and imidazole, the reaction conditions were not explicitly detailed in the available research, but subsequent derivatization steps provide insight into effective reaction parameters. For example, the Suzuki-Miyaura coupling of this compound with various boronic acids has been performed using a palladium catalyst system.

Table 1: Exemplary Reaction Conditions for Derivatization

Reactant Coupling Partner Catalyst System Base Solvent Product

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound and its derivatives often relies on well-established reaction mechanisms, such as those for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The efficiency of each step is influenced by the choice of ligands, base, and solvent.

Derivatization Strategies for this compound

The presence of two bromine atoms on the phenyl ring of this compound makes it a versatile platform for further chemical modifications. These bromine atoms serve as handles for introducing a variety of functional groups through cross-coupling reactions.

Substitution reactions on the phenyl ring are a primary strategy for creating a diverse library of compounds based on the this compound scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the introduction of various aryl and heteroaryl substituents. By reacting this compound with different boronic acids, researchers have synthesized a range of poly(N-arylimidazolyl)benzenes with varying substitution patterns. This approach enables the systematic modification of the electronic and steric properties of the final molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-(3,5-Dibromophenyl)-1H-imidazole, both one-dimensional and multidimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

While standard one-dimensional ¹H and ¹³C NMR provide initial data, multidimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are required for a complete and verified structural assignment.

¹H NMR: The proton spectrum is expected to show distinct signals for the imidazole (B134444) and the dibromophenyl rings. The imidazole protons (H2, H4, and H5) would appear as distinct singlets or narrowly coupled doublets. The dibromophenyl ring would exhibit two signals: a triplet for the H4' proton and a doublet for the H2' and H6' protons, consistent with the 1,3,5-substitution pattern.

¹³C NMR: The carbon spectrum would show six unique signals for the aromatic carbons and three for the imidazole carbons.

COSY: This experiment would reveal the coupling between adjacent protons, confirming the relationship between the H2'/H6' and H4' protons on the phenyl ring.

HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for all C-H bonds.

HMBC: This technique is crucial for confirming the connectivity between the two rings. It reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed from the imidazole protons (H2, H5) to the phenyl carbon C1', and from the phenyl protons (H2', H6') to the imidazole carbons C2 and C5, definitively establishing the N-C phenyl bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2~8.0-
H4~7.3-
H5~7.2-
H2', H6'~7.8-
H4'~7.7-
C2-~138
C4-~130
C5-~118
C1'-~140
C2', C6'-~125
C3', C5'-~123
C4'-~134

Dynamic NMR (DNMR) can be used to study time-dependent phenomena like conformational changes. researchgate.net For this compound, the key dynamic process of interest is the restricted rotation around the single bond connecting the imidazole nitrogen (N1) and the phenyl C1' carbon. The steric bulk of the two bromine atoms ortho to the linkage point could create a significant energy barrier to free rotation. By acquiring NMR spectra at various temperatures, it might be possible to observe the effects of this restricted rotation. If the rotational barrier is sufficiently high, cooling the sample could slow the rotation to the point where separate signals for non-equivalent atoms (that are averaged at room temperature) might be observed (decoalescence), allowing for the calculation of the rotational energy barrier (ΔG‡).

Vibrational Spectroscopic Approaches (FT-IR, Raman) for Functional Group Identification

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, key expected absorptions include C-H stretching from both the aromatic and imidazole rings, C=N and C=C stretching vibrations within the rings, and in-plane and out-of-plane bending modes. The strong C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the symmetric breathing modes of the phenyl and imidazole rings and the C-Br symmetric stretches.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on data from analogous structures. ahievran.edu.tr)

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3150-30503150-3050
Imidazole C-H Stretch3100-30003100-3000
C=C/C=N Ring Stretch1600-14501600-1450
Ring BreathingWeakStrong, ~1000
C-H Out-of-Plane Bend900-675Weak
C-Br Stretch700-500700-500

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆Br₂N₂), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The most characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺˙). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a distinctive triplet of peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1.

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. lifesciencesite.com By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₆Br₂N₂
Nominal Mass316 Da
Monoisotopic Mass315.895 Da
[M]⁺˙ Isotopic Patternm/z ~316, 318, 320 (Ratio ~1:2:1)
Predicted Key Fragments[M-Br]⁺, [M-HBr]⁺˙, [C₆H₃Br₂]⁺

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires growing a suitable, diffraction-quality single crystal of the compound. The analysis of the diffraction pattern provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.net

For this compound, a crystal structure would unequivocally confirm the connectivity and provide precise details about the planarity of the imidazole ring and the dihedral angle between the phenyl and imidazole ring systems. This angle is a key conformational parameter influenced by steric hindrance from the bromine atoms. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking or halogen bonding (C-Br···N).

Table 4: Crystallographic Data Parameters to be Determined (Note: These parameters can only be determined experimentally.)

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupThe symmetry group of the crystal
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Dihedral Angle (°)Angle between the planes of the phenyl and imidazole rings

Advanced Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method would likely be employed, using a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peaks. sielc.com The sample is monitored using a UV detector, typically at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm). Purity is determined by the relative area of the main peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of the synthesis and to determine appropriate conditions for column chromatography.

Column Chromatography: This is the standard technique for the preparative purification of the crude product after synthesis, typically using silica (B1680970) gel as the stationary phase and a solvent system determined by TLC analysis.

Table 5: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradiente.g., 10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeTo be determined experimentally

Theoretical and Computational Investigations of 1 3,5 Dibromophenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3,5-Dibromophenyl)-1H-imidazole, these methods would provide a deep dive into its electronic structure and energetic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound

ParameterHypothetical Value
Total Energy (Hartree)-XXXX.XXXX
Enthalpy (Hartree)-XXXX.XXXX
Gibbs Free Energy (Hartree)-XXXX.XXXX
Dipole Moment (Debye)X.XX

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical vibrational frequencies would be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra.

Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be predicted. These calculations provide theoretical values for the resonance of each nucleus in the molecule, aiding in the interpretation of experimental NMR spectra. Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the maximum absorption wavelength (λmax).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterHypothetical Value
Vibrational (IR)C-N stretch~1350 cm⁻¹
C-Br stretch~680 cm⁻¹
NMR¹H Chemical Shift (imidazole ring)7.0 - 8.0 ppm
¹³C Chemical Shift (C-Br)~122 ppm
UV-Visλmax~270 nm

Note: These are hypothetical values based on similar compounds and illustrate the expected output of spectroscopic predictions.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the dibromophenyl ring due to the electron-withdrawing nature of the bromine atoms.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-X.XX
LUMO-Y.YY
HOMO-LUMO GapZ.ZZ

Note: The values are for illustrative purposes and would be determined through specific DFT calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are used to explore its conformational flexibility and interactions with other molecules.

Conformational Analysis and Energy Landscapes

The bond connecting the 3,5-dibromophenyl ring and the imidazole ring allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis would be performed by systematically rotating this dihedral angle and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, which reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis is crucial for understanding the molecule's preferred shape in different environments.

Intermolecular Interaction Studies

Molecular dynamics (MD) simulations could be employed to study the behavior of multiple this compound molecules over time. These simulations would provide insights into the intermolecular forces that govern how the molecules interact with each other in a condensed phase. Key interactions would likely include π-π stacking between the aromatic rings (both phenyl and imidazole) and halogen bonding involving the bromine atoms. Analyzing the radial distribution functions from MD simulations would quantify the preferred distances and orientations between interacting molecules, providing a detailed picture of the supramolecular assembly.

Prediction of Reactivity and Selectivity via Computational Methods

The reactivity and selectivity of a molecule like this compound can be extensively studied using a variety of computational methods, primarily rooted in quantum mechanics. Density Functional Theory (DFT) is a cornerstone of such investigations, enabling the calculation of electronic structure and a host of molecular properties that govern chemical behavior.

A computational analysis would typically involve the calculation of several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack. This analysis would be instrumental in predicting the regioselectivity of its reactions.

Fukui Functions: These functions offer a more detailed, atom-specific measure of reactivity, identifying which atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks.

While no specific data for this compound is published, a hypothetical table of such calculated reactivity descriptors is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

ParameterHypothetical ValueDescription
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3 eVDifference between ELUMO and EHOMO
Electronegativity (χ) 3.85Tendency to attract electrons
Chemical Hardness (η) 2.65Resistance to change in electron configuration
Global Electrophilicity (ω) 2.79Measure of electrophilic nature

Note: The values in this table are purely illustrative and are not based on actual experimental or computational results.

Virtual Screening Approaches for Potential Interactions

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be performed using either ligand-based or structure-based approaches.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a potential biological target is known, molecular docking simulations can be performed. In this process, the 3D structure of this compound would be computationally "docked" into the binding site of the target protein. A scoring function would then estimate the binding affinity, with lower binding energies typically indicating a more favorable interaction. This method could be used to screen this compound against a panel of known cancer targets, kinases, or other enzymes to hypothesize its mechanism of action.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of molecules with known activity is available, LBVS can be employed. This involves building a pharmacophore model based on the common structural features of the active molecules. This model can then be used to screen for other molecules, like this compound, that possess similar features and are therefore likely to have similar biological activity.

Although no virtual screening studies specifically featuring this compound have been published, the compound's structural motifs—a halogenated phenyl ring and an imidazole core—are common in pharmacologically active molecules. This suggests that it could be a candidate for screening against various therapeutic targets. A hypothetical outcome of a docking study is presented in the table below.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterHypothetical Value/ResiduesDescription
Binding Energy -8.5 kcal/molEstimated free energy of binding
Key Interacting Residues Leu24, Val56, Phe120Amino acids in the binding pocket forming interactions
Type of Interactions Hydrogen bonds, hydrophobic interactionsNature of the chemical interactions stabilizing the complex

Note: The values in this table are purely illustrative and are not based on actual experimental or computational results.

Coordination Chemistry and Metal Complexation Studies of 1 3,5 Dibromophenyl 1h Imidazole

Synthesis and Characterization of Metal Complexes involving 1-(3,5-Dibromophenyl)-1H-imidazole

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of transition metal-imidazole complexes. These methods typically involve the reaction of a metal salt (e.g., chloride, nitrate, perchlorate) with the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). The stoichiometry of the resulting complex can often be controlled by the molar ratio of the metal salt to the ligand used in the reaction.

Coordination with Transition Metal Ions

Based on the known coordination chemistry of related imidazole (B134444) ligands, this compound is expected to form stable complexes with a variety of transition metal ions. For instance, studies on 1H-imidazole have shown the formation of octahedral complexes with Cr(III) and Co(II), and tetrahedral complexes with Zn(II). azjournalbar.com The general reaction for the synthesis of such complexes can be represented as:

M(X)n + y L → [M(L)y(X)n]

where M is the transition metal ion, X is the counter-ion, L is the this compound ligand, and y is the number of coordinated ligands. The resulting complexes would be characterized by various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and other ring stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), 1H and 13C NMR would reveal shifts in the signals of the imidazole and phenyl protons and carbons upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complex.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Formation of Polynuclear Complexes

While this compound is expected to act primarily as a monodentate ligand, the possibility of forming polynuclear complexes cannot be entirely ruled out, particularly in the presence of bridging ligands or through weak intermolecular interactions. However, without a bridging functionality on the ligand itself, the formation of stable, discrete polynuclear complexes would be less common.

Structural Analysis of Metal-Ligand Interactions

The precise nature of the metal-ligand interactions in complexes of this compound would be definitively determined by single-crystal X-ray diffraction analysis. Based on studies of similar complexes, the M-N3 bond distance would be a key parameter. For example, in a six-coordinate Fe(II)-porphyrinate complex with axial 1-methylimidazole (B24206) ligands, the average Fe-N(imidazole) bond length is approximately 1.997 Å. nih.gov For complexes with this compound, a slightly longer M-N bond might be expected due to the electron-withdrawing nature of the substituent.

The orientation of the 3,5-dibromophenyl group relative to the coordination plane could influence the crystal packing and potentially lead to intermolecular interactions, such as π-π stacking or halogen bonding.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of complexes containing this compound would be highly dependent on the choice of the transition metal ion and the resulting coordination geometry.

Electronic Properties: The electronic absorption spectra would likely exhibit bands corresponding to d-d transitions (for d-block metals with unfilled d-orbitals) and charge-transfer bands. The energy of these transitions would be influenced by the ligand field strength of the brominated imidazole. The electron-withdrawing substituent is expected to create a slightly weaker ligand field compared to unsubstituted imidazole.

Magnetic Properties: For complexes with paramagnetic metal ions (e.g., Cr(III), Co(II), Cu(II)), magnetic susceptibility measurements would be crucial to determine the magnetic moment and infer the electronic configuration and spin state of the metal center.

Supramolecular Assembly via Metal-Ligand Coordination

The self-assembly of metal ions and organic ligands into discrete, ordered supramolecular structures is a burgeoning area of coordination chemistry. While this compound, as a simple monodentate ligand, is not ideally suited to be the primary building block for complex supramolecular architectures, it could function as an ancillary or terminal ligand.

In more complex systems, the bromine atoms on the phenyl ring could potentially participate in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering to guide the formation of specific supramolecular assemblies. This could lead to the formation of one-, two-, or three-dimensional networks.

Catalytic Applications of 1 3,5 Dibromophenyl 1h Imidazole and Its Derivatives

Role as a Ligand in Homogeneous Catalysis

There is currently no published research on the use of 1-(3,5-Dibromophenyl)-1H-imidazole as a ligand in homogeneous catalysis. The development of catalytic systems and mechanistic investigations are contingent on initial studies that have not yet been reported.

Development of Catalytic Systems for Organic Transformations

Information regarding the development of catalytic systems for organic transformations using this compound is not available in the scientific literature.

Mechanistic Investigations of Catalytic Cycles

Without established catalytic systems, there are no mechanistic investigations of catalytic cycles involving this compound to report.

Application in Heterogeneous Catalysis

The application of this compound in heterogeneous catalysis has not been described in the reviewed literature.

Immobilization Strategies on Solid Supports

No studies have been found that detail strategies for immobilizing this compound onto solid supports.

Evaluation of Catalyst Performance and Recyclability

As no immobilized catalysts based on this compound have been reported, there is no data on their performance or recyclability.

Enantioselective Catalysis with Chiral Derivatives

The synthesis and application of chiral derivatives of this compound for enantioselective catalysis are not documented in the current body of scientific literature.

Table of Mentioned Compounds

Since no specific catalytic applications or related compounds were discussed in the article due to a lack of available research, a table of compounds cannot be generated.

Photocatalysis and Electrocatalysis Applications

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the photocatalytic and electrocatalytic applications of This compound and its direct derivatives. While the broader class of imidazole-containing compounds has garnered significant interest in catalysis, dedicated studies detailing the use of this particular dibrominated phenylimidazole in either photocatalysis or electrocatalysis are not presently available.

The field of catalysis continues to explore a wide array of molecular structures for their potential to facilitate chemical transformations using light (photocatalysis) or electrical energy (electrocatalysis). Imidazole (B134444) derivatives, in general, are investigated due to their versatile electronic properties, coordination capabilities with metal centers, and structural stability. mdpi.comnih.gov

In the context of electrocatalysis, for instance, imidazole functionalities have been incorporated into more complex structures like covalent organic frameworks (COFs) and ionic liquids to create active sites for reactions such as the oxygen evolution reaction (OER) and carbon dioxide (CO₂) reduction. mdpi.comcbs.dkrsc.org The nitrogen atoms in the imidazole ring can effectively coordinate with transition metals, which are often the catalytically active centers. mdpi.com For example, a cobalt-coordinated, imidazole-modified COF (COF-IM@Co) has been shown to be an effective electrocatalyst for the OER in alkaline conditions. mdpi.com Similarly, zeolitic imidazolate frameworks (ZIFs), such as ZIF-8, have been studied as platforms for the electrochemical reduction of CO₂ to carbon monoxide (CO). cbs.dk

Furthermore, the photophysical properties of certain polysubstituted imidazoles, such as their ability to fluoresce, are a foundational aspect of photocatalysis. nih.gov The absorption and emission of light are critical for a molecule to act as a photosensitizer, initiating chemical reactions by transferring energy or electrons. Research on other heterocyclic systems, like diarylethenes containing imidazole rings, has explored their photochromic behavior, which is the reversible transformation between two forms having different absorption spectra upon light irradiation. rsc.org

Despite these promising avenues for other imidazole-based compounds, the specific role of the 3,5-dibromophenyl substitution on the photocatalytic or electrocatalytic potential of the imidazole core remains an unexplored area of research. The electron-withdrawing nature of the bromine atoms and their position on the phenyl ring would undoubtedly influence the electronic structure of the molecule, but without experimental or theoretical studies, any potential applications in these fields are purely speculative.

Research Findings

Currently, there are no published research findings detailing the performance of this compound or its derivatives in photocatalytic or electrocatalytic applications.

Data Tables

No data is available for this compound in photocatalysis or electrocatalysis. The table below is representative of the type of data that would be presented if such research existed.

Table 1: Hypothetical Data for Photocatalytic or Electrocatalytic Performance (Note: No data is currently available in the literature for this compound. This table is for illustrative purposes only.)

Catalyst SystemReactionMetric (e.g., Yield, Faradaic Efficiency)ConditionsReference
Data Not Available----
Data Not Available----

Biological Activity and Mechanistic Investigations of 1 3,5 Dibromophenyl 1h Imidazole

Investigation of Molecular Target Interactions and Binding Specificity

Currently, there are no published studies that have identified the specific molecular targets of 1-(3,5-Dibromophenyl)-1H-imidazole. The initial step in characterizing a new compound involves screening it against a panel of known biological targets to identify potential interactions. This process helps to elucidate the compound's mechanism of action and its potential therapeutic applications.

Exploration of Receptor Binding Profiles and Ligand-Receptor Dynamics

Detailed receptor binding assays for this compound have not been described in the available scientific literature. Such studies are crucial for understanding how a compound interacts with specific receptors, including determining its affinity and selectivity. For instance, studies on other imidazole-containing compounds have investigated their binding to imidazoline (B1206853) receptors, which are involved in the regulation of blood pressure.

Modulatory Effects on Cellular Signaling Pathways

Information regarding the modulatory effects of this compound on cellular signaling pathways is not available. Research in this area would typically involve cell-based assays to determine if the compound alters key signaling cascades, which could point to its potential efficacy in various disease models.

Enzyme Inhibition Kinetics and Mechanistic Studies

There is no specific information on the enzyme inhibition kinetics of this compound. Phenyl-imidazole derivatives have been explored as enzyme inhibitors nih.gov; for example, some have been shown to inhibit indoleamine 2,3-dioxygenase, an enzyme implicated in immune response and cancer nih.gov. Mechanistic studies would be required to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzymes.

Protein-Ligand Interaction Studies through Biophysical Techniques

Biophysical techniques are essential for characterizing the direct interaction between a ligand and its protein target. Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) provide detailed insights into the binding thermodynamics and kinetics. However, no such studies have been published for this compound.

Materials Science Applications and Advanced Functional Architectures

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials with extensive applications in gas storage, separation, and catalysis. The design of these frameworks relies on the selection of appropriate organic linkers and metal nodes (in the case of MOFs). While imidazole-based linkers such as 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene and 1,3,5-tris(1-imidazolyl)benzene have been successfully employed in the synthesis of MOFs, no studies have been found that utilize 1-(3,5-Dibromophenyl)-1H-imidazole as a linker or component. mdpi.comrsc.orgunist.ac.krresearchgate.net

There are no published methods for the design and synthesis of MOFs or COFs that incorporate this compound. The synthesis of such frameworks would typically involve the reaction of the dibrominated imidazole (B134444) derivative with a metal precursor or other organic building blocks under solvothermal or other conditions. The presence of two bromine atoms on the phenyl ring could potentially be exploited for post-synthetic modification, but no such research has been documented.

Given the absence of synthesized MOFs or COFs containing this compound, there is no experimental data on their porosity or gas adsorption characteristics. The potential porosity and gas uptake capabilities of such materials remain a subject for future investigation.

Application in Functional Polymeric Materials

The incorporation of specific functional molecules into polymeric matrices can impart desirable properties, such as flame retardancy, altered conductivity, or enhanced thermal stability. The dibromophenyl moiety of the target compound suggests potential as a flame-retardant additive. However, no research articles or patents were identified that describe the use of this compound in the synthesis or modification of functional polymeric materials.

Exploration in Organic Electronic and Optoelectronic Devices

Imidazole derivatives have shown promise in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), often as host materials or as part of the emissive layer. The electronic properties of these molecules are key to their performance.

There is no available data on the charge transport properties, such as electron or hole mobility, of this compound. Such studies are crucial for evaluating a material's potential for use in electronic devices.

The photophysical properties, including the light emission and absorption spectra, of this compound have not been reported in the scientific literature. This information is fundamental to assessing its suitability for optoelectronic applications like OLEDs or organic photovoltaics. While related brominated phenyl-imidazole compounds have been investigated as OLED intermediates, direct data for the specified compound is absent.

Self-Assembly and Nanostructure Formation

Extensive research of available scientific literature and chemical databases did not yield specific studies on the self-assembly and nanostructure formation of this compound. Consequently, there is no available data on the specific intermolecular interactions, such as hydrogen bonding or π-stacking, that would govern the formation of ordered supramolecular architectures for this particular compound. Detailed research findings and data tables concerning its self-assembly processes are therefore not available at this time.

While studies on other substituted phenyl-imidazole derivatives exist, the strict focus of this article on this compound prevents the inclusion of data from related but structurally distinct molecules. The specific placement of the bromine atoms on the phenyl ring is expected to significantly influence the electronic and steric properties of the molecule, making direct extrapolation from other derivatives scientifically unsound without specific experimental evidence.

Further research would be required to elucidate the potential of this compound in forming nanostructures and to characterize the resulting materials. Such studies would involve crystallographic analysis and various spectroscopic techniques to understand the non-covalent interactions at the molecular level.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of imidazole (B134444) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues. researchgate.netnih.gov Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards greener alternatives.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly efficient for creating complex molecules like substituted imidazoles. nih.gov Future work will likely focus on discovering new MCRs and optimizing existing ones for the synthesis of derivatives of 1-(3,5-Dibromophenyl)-1H-imidazole.

Novel Catalysis: The use of advanced catalysts is a major trend. Research is exploring nano-catalysts like nano-copper ferrite (B1171679) and γ-Al2O3 nanoparticles, which offer high efficiency and reusability. mdpi.com Zeolites, such as ZSM-11, have also been shown to be effective, recyclable catalysts for imidazole synthesis under solvent-free conditions. nih.gov

Sustainable and Unconventional Conditions: Green chemistry principles are increasingly being applied. This includes the use of ultrasonic irradiation to accelerate reactions and improve yields, performing reactions in water, or using solvent-free conditions. researchgate.netnih.govmdpi.com The use of biodegradable catalysts, such as lipase (B570770) enzymes, in aqueous media represents a particularly sustainable approach. nih.gov Ionic liquids are also being investigated as reusable catalysts and solvents. researchgate.net

Synthetic ApproachKey FeaturesRepresentative Catalyst/ConditionReference(s)
Multicomponent Reactions High efficiency, atom economy, reduced waste.Various, including l-proline, DABCO, and heteropoly acids. nih.gov
Nanocatalysis High surface area, high efficiency, reusability.Nano-copper ferrite (CuFe2O4), γ-Al2O3 NPs. mdpi.com
Zeolite Catalysis Shape selectivity, reusability, solvent-free conditions.ZSM-11 Zeolite. nih.gov
Sonochemistry Enhanced reaction rates, improved yields, green technique.Ultrasonic irradiation. mdpi.com
Biocatalysis Environmentally benign, mild conditions, high selectivity.Porcine Pancreas Lipase (PPL) in water. nih.gov
Ionic Liquids Reusable catalyst/solvent, thermally stable.[Et3NH][HSO4]. researchgate.netresearchgate.net

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The core structure of this compound offers a versatile scaffold for chemical modification to create advanced derivatives with improved biological or material properties. The bromine atoms on the phenyl ring are particularly useful handles for further functionalization through cross-coupling reactions.

Future design strategies will likely focus on:

Hybrid Pharmacophores: Combining the imidazole core with other heterocyclic systems, such as triazoles or pyrazoles, can lead to hybrid molecules with enhanced binding affinities and selectivity for biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazole scaffold and analysis of the resulting changes in activity will continue to be crucial. This allows for a rational design approach to optimize potency and reduce off-target effects. nih.gov

Target-Specific Design: As new biological targets are identified, derivatives can be specifically designed to interact with them. For instance, imidazole derivatives have been developed as inhibitors of kinases, histone deacetylases (HDACs), and carbonic anhydrase, all of which are important in cancer therapy. The design of molecules that interfere with protein-protein interactions, such as the HIV-1 integrase and LEDGF/p75 interaction, is another promising avenue. nih.gov

Expansion into Interdisciplinary Research Fields

While the primary focus for many imidazole derivatives has been in medicinal chemistry, their unique electronic and structural properties make them suitable for a range of other applications. mdpi.com The electron-rich nature of the imidazole ring allows it to bind effectively with various enzymes and receptors, a property that also translates to other fields. nih.gov

Expansion into interdisciplinary areas includes:

Materials Science: Substituted imidazoles are used in the development of functional materials. This includes their use as components of ionic liquids, which are salts that are liquid at low temperatures and have applications as solvents and electrolytes. researchgate.net They are also investigated as dyes for solar cells and as organic semiconductors. mdpi.comresearchgate.net

Catalysis: Imidazole-based compounds, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, are powerful ligands in homogeneous catalysis. nih.gov Research into new imidazole derivatives could yield novel and more efficient catalysts for a variety of organic transformations.

Supramolecular Chemistry: The imidazole moiety can participate in various noncovalent interactions, such as hydrogen bonding and coordination with metal ions, making it an excellent building block for constructing supramolecular complexes. nih.gov These complexes have potential applications as sensors, imaging agents, and therapeutic delivery systems. nih.gov

Research FieldApplication of Imidazole DerivativesReference(s)
Medicinal Chemistry Anticancer, antiviral, antifungal, antibacterial agents. nih.govnih.gov
Materials Science Ionic liquids, dyes for solar cells, organic semiconductors. mdpi.comresearchgate.net
Homogeneous Catalysis N-heterocyclic carbene (NHC) ligands. nih.gov
Supramolecular Chemistry Building blocks for complexes, sensors, imaging agents. nih.gov

Potential for Translational Research beyond Fundamental Studies

The ultimate goal of much of the research on this compound and its derivatives is translation from the laboratory to real-world applications. The extensive body of literature on the biological activities of imidazoles provides a strong foundation for this endeavor. nih.govnih.gov

The pathway to translational research involves:

Lead Optimization: Promising "hit" compounds identified in initial screenings must be chemically modified to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. acs.org

Advanced Preclinical Testing: Compounds that show promise must be rigorously evaluated in relevant in vivo models of disease to assess their efficacy and safety profiles before they can be considered for human trials. nih.gov

Clinical Trials: A number of imidazole-containing drugs are already in clinical use, demonstrating the therapeutic potential of this scaffold. nih.gov Future derivatives of this compound could progress through the various phases of clinical trials to become new medicines for treating a wide range of diseases, including cancer and viral infections. nih.gov

The journey from a fundamental chemical compound to a clinical or commercial product is long and challenging. However, the chemical versatility of the imidazole ring, combined with ongoing innovations in synthesis, design, and testing, provides a strong impetus for future research and development in this area. mdpi.comcas.org

Q & A

What are the established synthetic routes for 1-(3,5-Dibromophenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of aryl-substituted imidazoles typically involves condensation reactions. For example, analogous compounds (e.g., sulfonylimidazoles) are synthesized by reacting aryl sulfonyl chlorides with imidazole in the presence of a base like triethylamine to neutralize HCl byproducts . For this compound, a plausible route involves nucleophilic substitution between 3,5-dibromophenyl bromide and imidazole under basic conditions (e.g., K₂CO₃ in DMF). Key factors affecting yield include:

  • Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Stoichiometry: A 1:1.2 molar ratio of imidazole to aryl halide minimizes unreacted starting material.
    Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹, C=N imidazole ring vibrations at ~1600 cm⁻¹) .
  • NMR: ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; imidazole protons as singlets or doublets). ¹³C NMR resolves brominated carbons (δ 120–130 ppm) .
  • X-ray Crystallography: Provides definitive structural data, including bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the imidazole ring and aryl substituents. Monoclinic crystal systems (e.g., P2₁/n) are common for similar imidazoles .

What are the potential applications of this compound in materials science and sensing?

Methodological Answer:

  • MOF Sensors: Analogous imidazole derivatives (e.g., Cd(II) MOFs) exhibit nitroaromatic sensing via π-π stacking and hydrogen-bonding interactions. Theoretical studies (DFT) suggest electron-deficient aryl groups (e.g., dibromophenyl) enhance sensitivity to electron-rich analytes like nitrobenzene .
  • Ligand Design: Bromine substituents improve steric and electronic properties for coordination chemistry. For example, 3,5-dibromo groups increase Lewis acidity at the imidazole N-atoms, facilitating metal-ion binding .

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • HOMO-LUMO Analysis: DFT calculations (e.g., B3LYP/6-311G**) reveal electron-rich regions (imidazole ring) and electron-deficient aryl groups, guiding predictions of nucleophilic/electrophilic sites .
  • Interaction Studies: Molecular docking or DFT simulations model binding with biological targets (e.g., enzyme active sites) or metal ions. For example, bromine atoms may participate in halogen bonding with protein residues .
  • Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, critical for optimizing reaction conditions or sensor performance .

How do substituents (e.g., bromine vs. methoxy groups) on the aryl ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects: Bromine substituents reduce electron density on the imidazole ring, slowing electrophilic substitution but enhancing oxidative stability. Compare this to methoxy groups, which donate electrons and increase susceptibility to oxidation .
  • Biological Activity: Brominated imidazoles often exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration. In silico ADMET studies (e.g., SwissADME) predict improved bioavailability compared to non-halogenated analogs .

What experimental strategies address contradictions in reported biological activities of similar imidazole derivatives?

Methodological Answer:

  • Dose-Response Studies: Systematically vary concentrations (e.g., 1–100 µM) to distinguish specific activity from cytotoxicity.
  • Control Experiments: Use structurally related but inactive analogs (e.g., non-brominated imidazoles) to confirm the role of bromine .
  • Mechanistic Probes: Combine enzyme inhibition assays (e.g., EGFR kinase) with molecular dynamics simulations to validate target engagement .

What are the challenges in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Crystallization Issues: Bromine’s high atomic weight can cause X-ray absorption, complicating data collection. Use synchrotron radiation or low-temperature (100 K) setups to improve resolution .
  • Polymorphism: Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.